Benzyl 7-chloro-2,3-dihydro-1,5-benzothiazepin-4-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

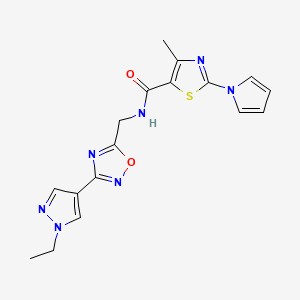

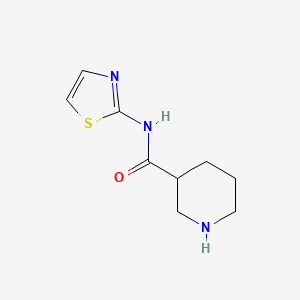

“Benzyl 7-chloro-2,3-dihydro-1,5-benzothiazepin-4-yl sulfide” is a chemical compound with the molecular formula C16H14ClNS2 . It is a product intended for research use only .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C16H14ClNS2 . The specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 319.87. Other physical and chemical properties are not detailed in the search results.Scientific Research Applications

Thiosulfonylation of Alkenes

A novel chemical transformation involving the thiosulfonylation of alkenes to produce sulfonated [3,1]-benzothiazepines showcases an efficient strategy for preparing seven-membered heterocyclic compounds. This process, which operates under mild, non-metallic conditions, highlights the compound's role in synthesizing sulfonated heterocycles, leveraging its reactivity for creating sulfonyl groups in the absence of catalysts or additives (F. He et al., 2018).

Synthesis of Benzothiazepine Derivatives

Research into the synthesis of benzothiazepine derivatives has led to the development of conformationally constrained analogues of HIV-1 reverse transcriptase inhibitors. The reaction of aryldisulphides with ethyl esters of indole-2-carboxylic acids, followed by cyclization, underscores the compound's utility in synthesizing complex heterocycles with potential therapeutic applications (R. Silvestri et al., 1998).

Oxidation of α-Sulfonyl Selenides

The oxidation of α-sulfonyl selenides to form selenolesters has been explored using the compound as a key intermediate. This research provides insight into the mechanisms of selenoxide formation and its subsequent transformation, offering pathways for synthesizing selenolesters with potential applications in medicinal chemistry and synthesis (Jae Sang Yi et al., 1999).

Chemical Transformations of Benzothiazepines

Investigations into the chemical transformations of benzothiazepines have led to the preparation of sulfoxides and sulfones through oxidation processes. This research underscores the versatility of benzothiazepines as substrates for chemical modifications, enabling the synthesis of a variety of oxidized derivatives with potential utility in drug development and organic synthesis (A. Levai, 1992).

Enantioselective Synthesis of Protecting-Group-Free Benzothiazepines

A catalytic enantioselective synthesis method for unprotected 1,5-benzothiazepines demonstrates the compound's utility in asymmetric synthesis. This approach, which involves a sulfa-Michael reaction followed by lactamization, highlights the potential of benzyl 7-chloro-2,3-dihydro-1,5-benzothiazepin-4-yl sulfide derivatives in the efficient synthesis of enantioenriched compounds with applications in pharmaceuticals (Sara Meninno et al., 2017).

Safety and Hazards

properties

IUPAC Name |

4-benzylsulfanyl-7-chloro-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNS2/c17-13-6-7-15-14(10-13)18-16(8-9-19-15)20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTYMUXCIOWXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)

![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2944604.png)

![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)

![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)

![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)